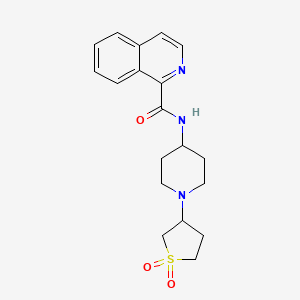

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide

Beschreibung

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide is a synthetic small molecule characterized by a fused isoquinoline-carboxamide scaffold linked to a piperidin-4-yl moiety substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. This compound’s structural complexity arises from the integration of a sulfone-functionalized tetrahydrothiophene ring, which may enhance metabolic stability and solubility compared to non-sulfonated analogs .

Eigenschaften

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]isoquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-19(18-17-4-2-1-3-14(17)5-9-20-18)21-15-6-10-22(11-7-15)16-8-12-26(24,25)13-16/h1-5,9,15-16H,6-8,10-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWGASHDESHTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the dioxidotetrahydrothiophene intermediate, which is then reacted with piperidine derivatives under controlled conditions to form the piperidinyl intermediate. This intermediate is subsequently coupled with isoquinoline-1-carboxylic acid or its derivatives to yield the final product.

Key steps in the synthesis include:

Oxidation: of tetrahydrothiophene to form the dioxidotetrahydrothiophene.

Nucleophilic substitution: reactions to introduce the piperidinyl group.

Amide bond formation: between the piperidinyl intermediate and isoquinoline-1-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

Substitution: The piperidinyl and isoquinoline groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring is particularly important for its binding affinity and specificity, while the piperidinyl and isoquinoline groups contribute to the overall pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide can be contextualized against related carboxamide derivatives, as highlighted in the evidence:

Core Scaffold and Functional Groups

- Target Compound: Features an isoquinoline-1-carboxamide core linked to a piperidine ring bearing a tetrahydrothiophene sulfone group. The sulfone moiety may improve solubility and reduce susceptibility to oxidative metabolism compared to thioether analogs.

- Compound 67 (J. Med. Chem. 2007): Contains a 4-oxo-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide core with a 1-pentyl chain and a 3,5-dimethyladamantyl substituent .

- AldrichCPR Compound (2020): A piperidinyl-tetrahydroisoquinoline carboxamide with 4-chlorophenyl and 1,2,4-triazolylmethyl substituents . The chlorine atom and triazole ring may confer distinct electronic and hydrogen-bonding properties.

Structural and Pharmacological Implications

Biologische Aktivität

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structure, which combines a tetrahydrothiophene moiety with piperidine and isoquinoline components, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 438.5 g/mol. The intricate architecture includes:

- Piperidine and isoquinoline rings, which are known for their biological relevance.

- A dioxo substitution that enhances reactivity.

- A sulfonamide group , potentially contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 438.5 g/mol |

| Key Structural Features | Tetrahydrothiophene, Piperidine, Isoquinoline |

The biological activity of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide can be explored through its interactions with various biological targets. Computational methods like the PASS (Prediction of Activity Spectra for Substances) program have been utilized to predict its pharmacological effects based on its molecular structure.

Potential Targets

- Opioid Receptors : Similar compounds have shown activity as μ-opioid receptor (MOR) agonists, suggesting potential analgesic effects.

- Potassium Channels : The compound's structure indicates possible activation of G protein-gated inwardly rectifying potassium channels (GIRK), relevant in neurological functions.

Anti-nociceptive Effects

Research has indicated that derivatives of isoquinoline compounds exhibit anti-nociceptive properties. For instance, studies on similar structures have shown significant analgesic effects in animal models, such as the tail-flick test, where compounds demonstrated effective pain relief at specific dosages .

Inhibition Studies

Inhibitory assays against viral polymerases have highlighted the potential of related compounds in targeting hepatitis C virus (HCV) replication mechanisms. The presence of a dioxo group may enhance binding affinity to viral targets .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide:

- Study on Opioid Agonists : Research identified novel opioid receptor agonists with significant anti-nociceptive effects through structural modifications to improve potency and blood-brain barrier penetration .

- GIRK Channel Activators : A series of compounds were characterized as potent GIRK channel activators, showcasing nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .

Summary of Research Findings

The compound exhibits promising biological activities across various assays and studies:

- Anti-nociceptive activity comparable to established opioid agonists.

- Potential as a GIRK channel activator , indicating roles in neurological modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.